Cyclopentadienide
Overview
Description
Cyclopentadienide is a monocyclic arene. It derives from a hydride of a cyclopentadiene.
Scientific Research Applications
Synthetic Chemistry and Catalysis
- Cyclopentadienide derivatives are foundational in synthetic chemistry, finding applications in chiral catalysis and as ligands for organometallic complexes with potential diagnostic and therapeutic applications (Frei, 2019).
- Its use extends to the manufacture of polyesters, perfumes, elastomers, and pesticides. Metallocene complexes of this compound serve as valuable catalysts (Keenan, 2000).
- Chiral derivatives of cyclopentadienyl ligands show potential in asymmetric catalysis, with applications in enantioselective reactions (Newton et al., 2016).
Organometallic Chemistry and Material Science
- Sodium and potassium cyclopentadienides are vital in organometallic chemistry for preparing numerous cyclopentadienyl complexes (Panda et al., 2003; Panda et al., 2014).
- Its derivatives have wide applications in the synthesis of metallocene compounds, organic intermediates, and organic photoelectric materials (Ye et al., 2016).
- This compound is a critical component in the oxidation chemistry of aromatic fuel components and poly-aromatic hydrocarbon growth in combustion applications (Robinson & Lindstedt, 2011).
Novel Syntheses and Applications
- Heterocycle-fused cyclopentadienides, known as "heterocenes," show significant potential in improving the catalytic properties of d- and f-element complexes (Nifant’ev et al., 2019).
- Cyclopentadienes serve as valuable intermediates in organic synthesis and find use in novel organic reactions leading to fluorescent polycyclic compounds (Fang et al., 2014).
- The impact of storage conditions on cyclopentadiene's thermal stability is a concern in large-scale organic synthesis, highlighting its potential hazards (Ende et al., 2007).
Specialized Syntheses and Reactions
- Functionalized alkali metal cyclopentadienides have various organic functional groups, leading to the synthesis of compounds like peptide-substituted Cp anions (Erker et al., 2008).
- Cyclopentadiene's high reactivity in electron-demand Diels-Alder reactions makes it ideal for click reactions, useful in experimental and theoretical studies on reactivity and stability (Levandowski & Raines, 2021).
Properties
IUPAC Name |
cyclopenta-1,3-diene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5/c1-2-4-5-3-1/h1-5H/q-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINKOGOPEQSHQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027108 | |
Record name | 2,4-Cyclopentadienide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.09 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12127-83-2 | |
Record name | 2,4-Cyclopentadienide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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